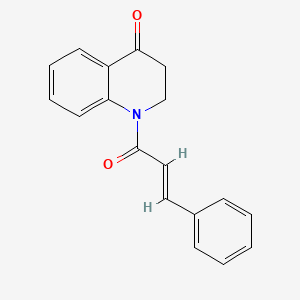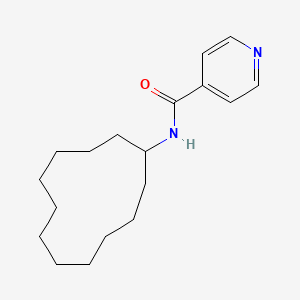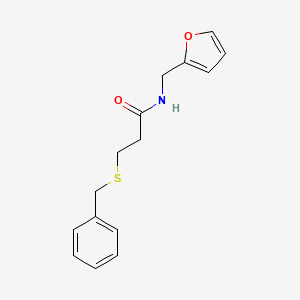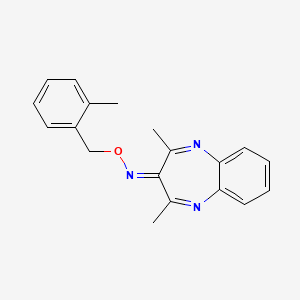
1-cinnamoyl-2,3-dihydro-4(1H)-quinolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-cinnamoyl-2,3-dihydro-4(1H)-quinolinone is a compound that belongs to the class of 3,4-dihydro-2(1H)-quinolinones, notable for their presence in various pharmacologically active compounds and their utility in drug design due to the diverse biological activities they exhibit. This class includes FDA-approved drugs such as cilostazol, carteolol, and aripiprazole, and displays a broad spectrum of activities including enzyme inhibition and receptor antagonism (Meiring, Petzer, & Petzer, 2017).
Synthesis Analysis
The synthesis of 1-cinnamoyl-2,3-dihydro-4(1H)-quinolinone and its derivatives can be achieved through various methods. One approach involves the intramolecular cyclization of readily available N-aryl cinnamides, promoted by triflic anhydride under mild conditions, leading to polysubstituted quinolin-2(1H)-ones (Zhang et al., 2017). Another method includes the use of β-lactam intermediates on the solid-phase for the synthesis of 3,4-dihydro-2(1H)-quinolinones, showcasing the versatility of synthetic routes for this class of compounds (Pei, Houghten, & Kiely, 1997).
Molecular Structure Analysis
The molecular structure of 1-cinnamoyl-2,3-dihydro-4(1H)-quinolinone derivatives is characterized by the quinolinone scaffold, which is a key feature contributing to their biological activity. Studies on the molecular structure and activity relationship reveal that modifications on the quinolinone core, especially at the 3 and 4 positions, significantly influence their pharmacological properties (Nammalwar & Bunce, 2013).
Chemical Reactions and Properties
1-cinnamoyl-2,3-dihydro-4(1H)-quinolinone and its derivatives undergo various chemical reactions, including cyclization and Pummerer rearrangement, to form novel compounds with potential biological activities. For instance, reactions with acetic anhydride and thionyl chloride lead to different substitution products, showcasing the chemical versatility of the quinolinone scaffold (Connor, Young, & Strandtmann, 1978).
科学的研究の応用
Anticancer Activity
A study highlighted the design, synthesis, and evaluation of substituted cinnamic acid bearing 2-quinolone hybrid derivatives. These compounds demonstrated significant anticancer activities against multiple cancer cell lines, with one compound showing potent inhibitory activity and inducing apoptosis in cancer cells (Abu Almaaty et al., 2021).
Pharmacological Properties
The 3,4-dihydro-2(1H)-quinolinone scaffold, closely related to 1-cinnamoyl-2,3-dihydro-4(1H)-quinolinone, is present in pharmacologically active compounds with a range of activities, including phosphodiesterase inhibition and interaction with serotonin and dopamine receptors (Meiring et al., 2017).
Synthesis Methodologies
Research has developed novel synthetic routes for quinolinones, including a study on the facile and efficient synthesis of polysubstituted quinolin-2(1H)-ones via intramolecular cyclization of N-aryl cinnamides (Zhang et al., 2017). Another study describes the iodine-catalyzed C-N bond formation to synthesize 3-aminoquinoxalinones, showcasing the versatility of similar quinolinone structures in synthesizing pharmaceutically active derivatives (Gupta et al., 2017).
Hybrid Molecule Applications
A study synthesized hybrid 2-quinolinone derivatives containing cinnamic acid, which were evaluated as anti-breast cancer drugs. These compounds showed significant cytotoxicity against breast cancer cell lines, indicating their potential as therapeutic agents (Bakare, 2022).
Antimicrobial and Anti-inflammatory Activity
Research on isoxazoline incorporated 2-quinolones revealed antimicrobial and anti-inflammatory activities, indicating the therapeutic potential of quinolinone derivatives in treating infections and inflammation (Kumar et al., 2014).
特性
IUPAC Name |
1-[(E)-3-phenylprop-2-enoyl]-2,3-dihydroquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c20-17-12-13-19(16-9-5-4-8-15(16)17)18(21)11-10-14-6-2-1-3-7-14/h1-11H,12-13H2/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHXOGJVXUREFP-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C2C1=O)C(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C2=CC=CC=C2C1=O)C(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2E)-3-phenylprop-2-enoyl]-2,3-dihydroquinolin-4(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B5572422.png)
![N-(2-oxo-1-propyl-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B5572439.png)
![4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B5572445.png)
![N-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5572447.png)


![3-[({[1-(4-fluorophenyl)cyclopentyl]methyl}amino)methyl]-3-piperidinol dihydrochloride](/img/structure/B5572464.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2,4-dimethylbenzamide](/img/structure/B5572479.png)
![2-(4-chlorobenzyl)-8-(2-pyrimidinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5572482.png)
![N-[(3S*,4R*)-1-(2,3-dihydro-1H-inden-5-ylcarbonyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5572494.png)

![2-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylmethyl]-4,5,6,7-tetrahydro-1,3-benzothiazole dihydrochloride](/img/structure/B5572516.png)
![6-{[4-anilino-6-(diethylamino)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5572525.png)